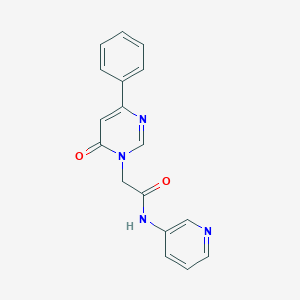

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-16(20-14-7-4-8-18-10-14)11-21-12-19-15(9-17(21)23)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIGHSNTOZGLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrimidine ring is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Acetamide Moiety: The acetamide group can be attached through an amidation reaction, where the pyrimidine derivative is reacted with an acetic anhydride or acetyl chloride.

Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring through a cyclization reaction, where the intermediate compound is treated with a suitable cyclizing agent.

Industrial Production Methods

Industrial production of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, substitution may introduce new functional groups, and hydrolysis may generate carboxylic acids and amines.

Scientific Research Applications

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

Affecting Gene Expression: Influencing the expression of genes related to its biological activities.

The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound and BK49950 share the DHPM core, whereas 5k–5n and 5o feature an imidazo[2,1-b]thiazole ring.

Substituent Effects :

- The phenyl group in the target compound increases lipophilicity (vs. BK49950’s isopropyl), which may enhance binding to hydrophobic pockets but reduce aqueous solubility.

- Chlorophenyl (5l) and methoxybenzyl (5k) substituents in compounds introduce halogenated or polar groups, affecting electronic properties and metabolic stability .

Molecular Weight : The target compound (~306 g/mol) is lighter than 5k–5n (>500 g/mol), aligning better with Lipinski’s Rule of Five for drug-likeness.

Melting Points: The imidazothiazole derivatives (5k–5n) exhibit lower melting points (80–118°C) compared to 5o (216–218°C), likely due to reduced hydrogen-bonding capacity in the former. The target compound’s melting point is unknown but expected to fall between BK49950 and 5o due to its aromatic substituent.

Biological Activity

The compound 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of 284.33 g/mol. Its structure features a dihydropyrimidine core, which is known for diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

The biological activity of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit enzymes like AC1 suggests it may modulate intracellular signaling pathways critical for pain perception and inflammation.

- Biofilm Disruption : Some studies indicate that related compounds can disrupt biofilm formation in bacteria, enhancing their susceptibility to antibiotics .

Study on Antimicrobial Activity

A recent study synthesized a series of pyrimidine derivatives and tested their antimicrobial efficacy. The results indicated that certain analogs effectively suppressed biofilm formation in K. pneumoniae and P. aeruginosa, demonstrating the potential for this class of compounds in treating resistant bacterial infections .

Inhibition of Adenylyl Cyclase

In a study focused on optimizing pyrimidinone scaffolds, researchers identified a potent inhibitor of AC1 with an IC50 value in the low micromolar range. This finding highlights the potential for developing targeted therapies for chronic pain using similar structural motifs found in 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-3-yl)acetamide, and how do reaction conditions influence yield?

- Methodology : Multi-step organic synthesis typically involves coupling the dihydropyrimidinone core with the pyridinylacetamide moiety. Key steps include:

- Nucleophilic substitution to attach the acetamide group to the pyrimidine ring.

- Controlled temperature (0–5°C) during coupling reactions to minimize side products (e.g., as in Scheme 3 of ).

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency ().

- Optimization : Use a factorial design of experiments (DoE) to test variables (temperature, pH, solvent ratios) and reduce trial-and-error approaches ().

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrimidine ring and acetamide linkage ().

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities ().

- HPLC : Reverse-phase chromatography with UV detection ensures >95% purity ().

Advanced Research Questions

Q. How can computational methods predict and resolve contradictions in experimental data (e.g., unexpected byproducts)?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify intermediates ().

- Reaction Path Search : Tools like GRRM or IRC analysis explain side reactions (e.g., sulfanyl group displacement) and guide optimization ().

- Statistical Analysis : Apply multivariate regression to reconcile discrepancies between predicted and observed yields ().

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to targets like kinases or GPCRs.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes of the pyrimidine core and acetamide group ().

- In Vitro Assays : Use fluorescence polarization or FRET to monitor enzymatic inhibition ().

Q. How can reaction fundamentals and reactor design improve scalability for preclinical studies?

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., coupling reactions) ().

- Membrane Separation : Purify intermediates via nanofiltration to reduce solvent waste ().

- Scale-Up DoE : Apply Taguchi methods to prioritize critical parameters (catalyst loading, residence time) ().

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental outcomes in synthesis?

- Case Study : If DFT predicts a lower energy pathway for pyrimidine ring formation, but experiments show low yield:

- Hypothesis : Solvent polarity or steric hindrance from the phenyl group alters the pathway.

- Validation : Conduct solvent screening (e.g., DMF vs. THF) and monitor intermediates via LC-MS ().

Pharmacological & Mechanistic Studies

Q. What in silico and in vitro approaches validate the compound’s potential as a kinase inhibitor?

- Kinase Profiling : Use a panel of 100+ kinases to identify selectivity ().

- ADMET Prediction : SwissADME predicts pharmacokinetic properties (e.g., CYP450 inhibition risk) ().

- Crystallography : Co-crystallize with a target kinase (e.g., EGFR) to resolve binding interactions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.